![molecular formula C11H10FN5O2S2 B2368638 2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 886935-11-1](/img/structure/B2368638.png)

2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

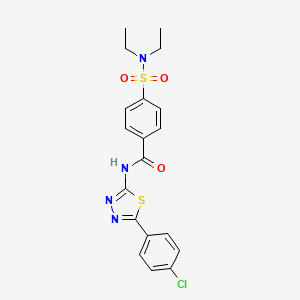

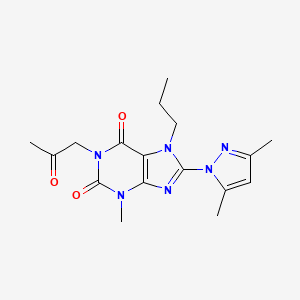

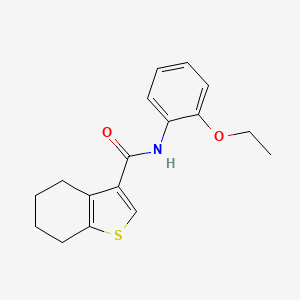

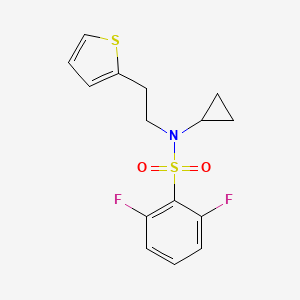

“2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide” is an organic compound with the molecular formula C11H10FN5O2S2. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .

Molecular Structure Analysis

The molecular structure of “2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide” includes a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The compound also contains a fluorophenyl group and a carbamoylamino group attached to the thiadiazole ring.

Scientific Research Applications

Metabolism and Disposition in Humans

Compounds structurally similar to 2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, such as various sulfonamides and carbamoylamino derivatives, are studied for their metabolism and disposition in the human body. These studies often aim to understand the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents. For instance, the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist in humans were elucidated, highlighting the significance of understanding metabolic pathways and the role of enzymes like monoamine oxidase-B in drug biotransformation (Shaffer et al., 2008).

Pharmacokinetics in Special Populations

Research often focuses on the pharmacokinetics of compounds in specific patient populations, such as the elderly or those with particular diseases, to optimize dosing regimens and enhance therapeutic outcomes. For example, the pharmacokinetics of intravenous paracetamol in elderly patients were studied to understand how aging affects drug clearance and exposure, guiding safer and more effective use in this population (Liukas et al., 2011).

Drug Metabolism and Potential Interactions

Investigations into the metabolism of drugs and potential interactions with other substances are crucial for identifying adverse effects and optimizing therapeutic strategies. For instance, the metabolism of acetaminophen and its impact on the sulfation of sex hormones were studied, providing insights into the mechanism of action and potential side effects of widely used medications (Cohen et al., 2018).

Future Directions

The 1,3,4-thiadiazole nucleus, which is present in “2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide”, is a common and integral feature of a variety of natural products and medicinal agents . Therefore, it’s likely that future research will continue to explore the potential applications of 1,3,4-thiadiazole derivatives in various fields, including medicine and pharmacology.

Mechanism of Action

Target of Action

The primary targets of 2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound contains a 1,3,4-thiadiazole moiety, which is often associated with a wide range of biological activities .

Biochemical Pathways

Compounds containing the 1,3,4-thiadiazole moiety have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

As a research compound, it is likely that these properties are currently being investigated.

Result of Action

Given the biological activities associated with the 1,3,4-thiadiazole moiety, it is possible that this compound could have a range of effects at the molecular and cellular level .

properties

IUPAC Name |

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O2S2/c12-6-1-3-7(4-2-6)14-9(19)15-10-16-17-11(21-10)20-5-8(13)18/h1-4H,5H2,(H2,13,18)(H2,14,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWMDVVMHEQTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2368556.png)

![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)

![2-(2-(4-fluorophenoxy)ethyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2368563.png)

![7-(2-Furyl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)

![1-[3-(1H-pyrrol-1-yl)phenyl]ethanone](/img/structure/B2368568.png)

![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)